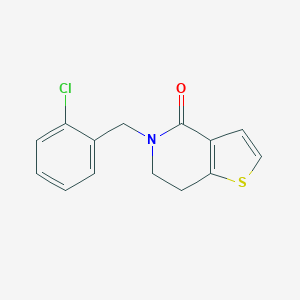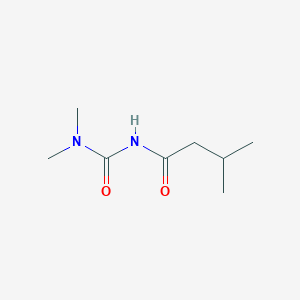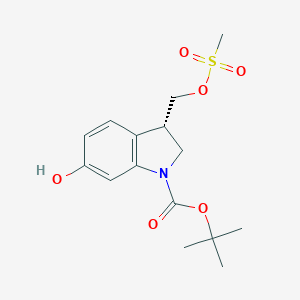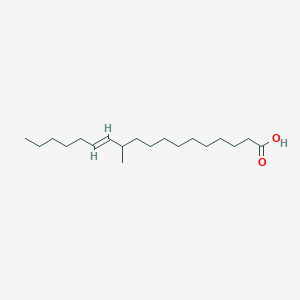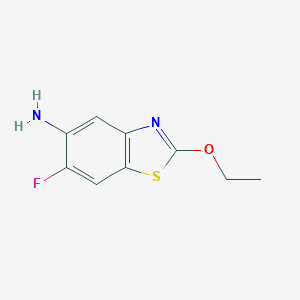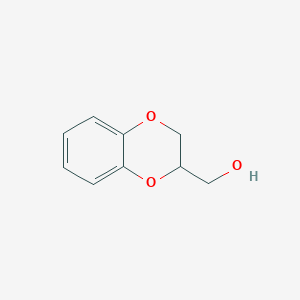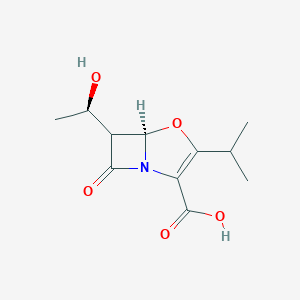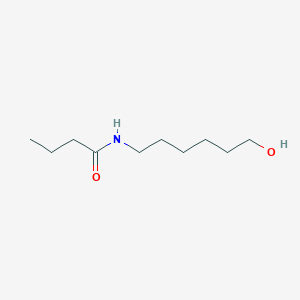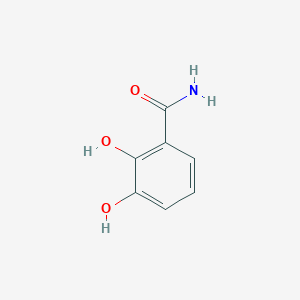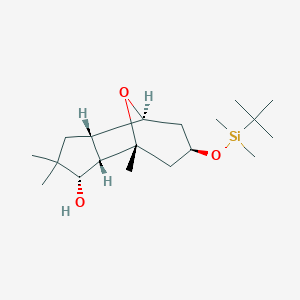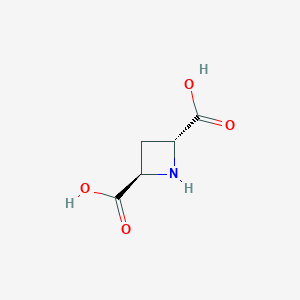
5-(Aminomethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)imidazolidine-2,4-dione, also known as glycine methyl ester, is a compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester is complex and multifaceted, involving interactions with various enzymes, receptors, and signaling pathways. This compound has been found to modulate the activity of several neurotransmitters, including glutamate, GABA, and 5-(Aminomethyl)imidazolidine-2,4-dione, and has been shown to have neuroprotective effects in animal models of neurological disorders.
Biochemische Und Physiologische Effekte
Glycine methyl ester has been found to have a wide range of biochemical and physiological effects, including the regulation of protein synthesis and degradation, the modulation of cellular metabolism, and the regulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Glycine methyl ester has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications, and the study of its interactions with various biological systems. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential role in the treatment of neurological disorders and other diseases.
Synthesemethoden
The synthesis of 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester can be achieved through several methods, including the reaction of 5-(Aminomethyl)imidazolidine-2,4-dione with methanol and sulfuric acid, as well as the reaction of 5-(Aminomethyl)imidazolidine-2,4-dione with formaldehyde and methanol. These methods have been widely studied and optimized to provide high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Glycine methyl ester has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, as a reagent for the preparation of peptide derivatives, and as a substrate for enzyme-catalyzed reactions. Additionally, 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester has been used in the study of protein folding and stability, as well as in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
137350-53-9 |
|---|---|
Produktname |
5-(Aminomethyl)imidazolidine-2,4-dione |
Molekularformel |
C4H7N3O2 |
Molekulargewicht |
129.12 g/mol |
IUPAC-Name |
5-(aminomethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c5-1-2-3(8)7-4(9)6-2/h2H,1,5H2,(H2,6,7,8,9) |
InChI-Schlüssel |
CZYMNCPDEOQKIL-UHFFFAOYSA-N |
SMILES |
C(C1C(=O)NC(=O)N1)N |
Kanonische SMILES |
C(C1C(=O)NC(=O)N1)N |
Synonyme |
2,4-Imidazolidinedione,5-(aminomethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




